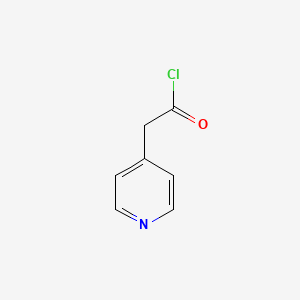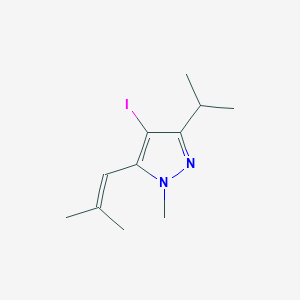![molecular formula C8H11N7 B11774046 1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11774046.png)
1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine is a heterocyclic compound that features a triazolopyrimidine core fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1H-[1,2,3]triazolo[4,5-d]pyrimidine with pyrrolidine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolopyrimidine core and exhibits similar enzyme inhibitory properties.
Uniqueness
1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine is unique due to its specific combination of the triazolopyrimidine core with a pyrrolidine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H11N7 |
|---|---|
Molecular Weight |
205.22 g/mol |
IUPAC Name |
1-(2H-triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H11N7/c9-5-1-2-15(3-5)8-6-7(10-4-11-8)13-14-12-6/h4-5H,1-3,9H2,(H,10,11,12,13,14) |
InChI Key |
MOYVMKYWBXGISN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=NC=NC3=NNN=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


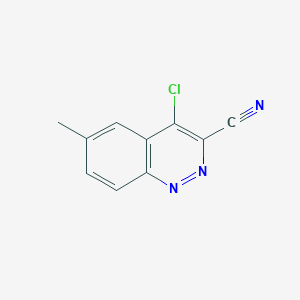



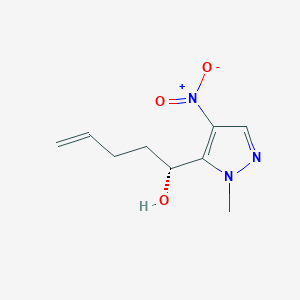
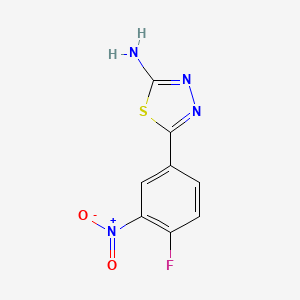


![2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide](/img/structure/B11774013.png)
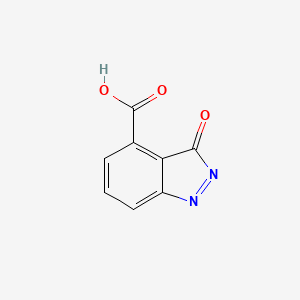
![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate](/img/structure/B11774023.png)
![(1S,4R)-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11774052.png)
